1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine-dione class, characterized by a bicyclic core structure (benzothiadiazine-4,4-dione) substituted with a 3,5-difluorophenylmethyl group at position 1 and a morpholine-4-carbonyl moiety at position 2. The 3,5-difluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target binding affinity through hydrophobic interactions and fluorine-mediated electronic effects . The morpholine ring contributes to solubility and modulates pharmacokinetic properties. While its specific therapeutic target remains unspecified in the provided evidence, benzothiadiazine derivatives are frequently explored as kinase inhibitors or enzyme modulators due to their structural rigidity and capacity for hydrogen bonding .
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c20-14-9-13(10-15(21)11-14)12-24-16-3-1-2-4-17(16)29(26,27)18(22-24)19(25)23-5-7-28-8-6-23/h1-4,9-11H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZALZLCZOVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting with the preparation of the benzothiadiazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the 3,5-difluorobenzyl group can be accomplished via nucleophilic substitution reactions, while the morpholinocarbonyl group is usually introduced through acylation reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties. Common reagents include halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl and morpholinocarbonyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The benzothiadiazine core plays a crucial role in its activity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
A structurally related compound, (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione (described in ), shares the 3,5-difluorophenyl substituent but differs in core structure (imidazolidine-2,4-dione vs. benzothiadiazine-dione) and sidechain composition (piperazine vs. morpholine). Key distinctions include:
Pharmacokinetic and Pharmacodynamic Insights
- Electron-Deficient Core : The benzothiadiazine-dione core in the target compound may offer superior binding to ATP-binding pockets in kinases compared to the imidazolidine-dione core, which is less rigid and less π-deficient .
- Solubility : The morpholine group likely improves aqueous solubility over the piperazine-methyl group in the analogue, as morpholine’s oxygen atom facilitates hydrogen bonding with water .
- Metabolic Stability : Fluorine atoms on the phenyl ring in both compounds reduce oxidative metabolism, but the cyclopropyl group in the analogue () may introduce steric hindrance, further slowing degradation .
Computational Docking Studies
AutoDock4 () has been widely used to predict binding modes of benzothiadiazine derivatives. For example, rigid docking of the target compound’s benzothiadiazine core may yield higher binding affinity scores compared to flexible imidazolidine-based analogues due to reduced entropic penalties upon receptor binding .
Biological Activity
The compound 1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H20F2N2O3 |
| Molecular Weight | 326.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1COCCN1C(=O)C2CN(CCO2)CC3=CC(=CC(=C3)F)F |
Structural Features
The compound features a benzothiadiazine core , which is known for its pharmacological properties. The presence of the 3,5-difluorophenylmethyl and morpholine-4-carbonyl groups contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in critical pathways such as:
- PI3K/Akt signaling pathway : This pathway is crucial for cell proliferation and survival. Inhibition of this pathway has been linked to antitumor effects in several studies .
- Mitochondrial complex II (CII) : Recent findings indicate that derivatives of benzothiadiazine can inhibit CII, leading to selective cytotoxicity in cancer cells .
In Vitro and In Vivo Studies
Research has demonstrated significant antitumor efficacy in both in vitro and in vivo models:
- Antitumor Efficacy : The compound exhibited potent activity against various cancer cell lines, including triple-negative breast cancer models, with IC50 values as low as 2.93 µM .
- Selectivity : The compound showed high selectivity for malignant cells over non-malignant ones, indicating a favorable therapeutic index.
Structure-Activity Relationship (SAR)
Studies on SAR have revealed that modifications to the benzothiadiazine scaffold can enhance biological activity. For instance:
- Substitutions on the phenyl ring have been shown to significantly influence potency against cancer cells.
- The morpholine moiety appears to play a critical role in enhancing solubility and bioavailability.
Case Study 1: Anticancer Activity
In a study investigating the effects of various benzothiadiazine derivatives on cancer cell lines, the compound demonstrated superior cytotoxicity compared to traditional agents like 5-fluorouracil. This was attributed to its unique mechanism involving mitochondrial inhibition .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of the PI3K/Akt pathway by this compound. It was found that the compound effectively reduced phosphorylation levels of key proteins involved in this signaling cascade, leading to decreased cell viability in treated cancer cells .
Comparison with Similar Compounds
| Compound Name | Activity Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| 1-[(3,5-difluorophenyl)methyl]-... | Antitumor | 2.93 | High |
| Diazoxide | CII Inhibitor | >10 | Moderate |
| 5-Fluorouracil | Anticancer | 5.8 | Low |
The comparative analysis highlights the enhanced potency and selectivity of this compound relative to established anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
